1-{3-(1,3-BENZODIOXOL-5-YL)-7-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE
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Overview
Description
“1-{3-(1,3-BENZODIOXOL-5-YL)-7-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE” is a complex organic compound that features multiple functional groups, including benzodioxole, pyrazole, and indazole moieties. Compounds with such intricate structures are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural features. Common synthetic routes may include:
Formation of Benzodioxole Moieties: These can be synthesized through the cyclization of catechols with formaldehyde.
Introduction of Pyrazole Group: This can be achieved through the reaction of hydrazines with 1,3-diketones.
Construction of Indazole Core: Indazole rings are often synthesized via cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic routes to improve yield and scalability. This often includes:
Use of Catalysts: To enhance reaction rates and selectivity.
Optimization of Reaction Conditions: Such as temperature, pressure, and solvent choice.
Purification Techniques: Including crystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of alcohols to ketones or aldehydes.
Reduction: Hydrogenation of double bonds.
Substitution: Halogenation or nitration of aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the benzodioxole moiety may yield corresponding quinones.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes due to the presence of multiple functional groups.
Receptor Binding: May interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development: Potential lead compounds for the development of new pharmaceuticals.
Antimicrobial Activity: Possible use as antimicrobial agents due to their complex structures.
Industry
Material Science: Use in the development of new materials with specific properties.
Agriculture: Potential use as agrochemicals.
Mechanism of Action
The mechanism of action of such compounds often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzodioxol-5-yl)-7-(1,3-benzodioxol-5-ylmethylene)-2-{[5-methyl-1H-pyrazol-1-yl]acetyl}-3,3a,4,5,6,7-hexahydro-2H-indazole
- 3-(1,3-benzodioxol-5-yl)-7-(1,3-benzodioxol-5-ylmethylene)-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-3,3a,4,5,6,7-hexahydro-2H-indole
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C29H25F3N4O5 |
---|---|
Molecular Weight |
566.5g/mol |
IUPAC Name |
1-[(7E)-3-(1,3-benzodioxol-5-yl)-7-(1,3-benzodioxol-5-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone |
InChI |
InChI=1S/C29H25F3N4O5/c1-16-9-25(29(30,31)32)33-35(16)13-26(37)36-28(19-6-8-22-24(12-19)41-15-39-22)20-4-2-3-18(27(20)34-36)10-17-5-7-21-23(11-17)40-14-38-21/h5-12,20,28H,2-4,13-15H2,1H3/b18-10+ |
InChI Key |
QMSSUFBZWCNGKJ-VCHYOVAHSA-N |
SMILES |
CC1=CC(=NN1CC(=O)N2C(C3CCCC(=CC4=CC5=C(C=C4)OCO5)C3=N2)C6=CC7=C(C=C6)OCO7)C(F)(F)F |
Isomeric SMILES |
CC1=CC(=NN1CC(=O)N2C(C3CCC/C(=C\C4=CC5=C(C=C4)OCO5)/C3=N2)C6=CC7=C(C=C6)OCO7)C(F)(F)F |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N2C(C3CCCC(=CC4=CC5=C(C=C4)OCO5)C3=N2)C6=CC7=C(C=C6)OCO7)C(F)(F)F |
Origin of Product |
United States |
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